molecular formula C16H16FNOS B2930042 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 339105-09-8

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide

Cat. No.: B2930042
CAS No.: 339105-09-8
M. Wt: 289.37
InChI Key: XNWPAGGFQVQFSC-UHFFFAOYSA-N
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Description

N-{4-[(4-Fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide is a propanamide derivative featuring a 2-methylpropanamide backbone linked to a phenyl ring substituted with a 4-fluorophenylsulfanyl group at the para position. The compound’s structure combines a branched alkyl chain (2-methylpropanamide) with a sulfur-containing aromatic moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfanylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPAGGFQVQFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide typically involves the following steps:

    Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-fluorothiophenol with a suitable halogenated benzene derivative to form the 4-[(4-fluorophenyl)sulfanyl]phenyl intermediate.

    Amidation reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand the interaction of sulfanyl and fluorophenyl groups with biological targets.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide to key analogs identified in the evidence, focusing on structural variations and inferred functional implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound (Target) Propanamide - 2-Methyl group
- 4-Fluorophenylsulfanyl on phenyl ring
~317.4 (calculated) Branched alkyl chain; electron-rich sulfur bridge N/A
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-methylpropanamide Propanamide - 2-Methyl group
- 4-Fluorophenylthio
- Cyano, trifluoromethyl on phenyl
439.4 (CAS 906008-93-3) Enhanced electron-withdrawing groups; potential metabolic stability
2-[(4-Fluorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide Acetamide - Acetamide backbone
- 4-Fluorophenylsulfanyl
- Isopropyl on phenyl
~344.4 (calculated) Shorter alkyl chain; increased lipophilicity from isopropyl group
2-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide Propanamide - 2-Methyl group
- 4-Chlorophenylsulfonyl
- Thiazol ring
439.0 Sulfonyl group (electron-withdrawing); heterocyclic thiazol moiety
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide Propanamide - N-Methyl, 2-fluorophenyl
- 4-Hydroxyphenoxy
289.3 Ortho-fluorine; phenolic ether substituent (polar)

Key Structural Variations and Implications

Backbone Modifications: The target compound’s 2-methylpropanamide backbone provides steric bulk compared to analogs like acetamide (), which may alter binding affinity or solubility .

Sulfur-Containing Groups :

  • The sulfanyl (S–) group in the target compound is less electron-withdrawing than the sulfonyl (SO₂–) group in ’s analog, which could modulate aromatic ring electron density and reactivity .

Fluorophenyl Positional Isomerism :

  • The para-fluorophenyl group in the target contrasts with ortho-fluorine in ’s compound. Ortho-substitution may introduce steric hindrance, affecting molecular conformation and receptor interactions .

Additional Substituents: Electron-withdrawing groups like cyano (–CN) and trifluoromethyl (–CF₃) () increase polarity and metabolic resistance compared to the target’s simpler phenyl group .

Q & A

Basic: What synthetic methodologies are most effective for preparing N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling to introduce the (4-fluorophenyl)sulfanyl group. A critical step involves forming the thioether linkage using reagents like 4-fluorothiophenol and a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent amidation with 2-methylpropanoyl chloride in the presence of a coupling agent such as HATU or EDCI ensures efficient bond formation .
Key considerations for yield optimization :

  • Catalyst choice : Use CuI or Pd catalysts for Ullmann couplings to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl halides .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .
    Yield data : Reported yields for analogous sulfanyl propanamides range from 50–75% after purification via column chromatography .

Advanced: How can researchers resolve contradictions in biological activity data between sulfide and sulfone derivatives of this compound?

Answer:
Contradictions often arise from differences in metabolic stability, solubility, or target binding affinity. A systematic approach includes:

Comparative stability assays : Incubate sulfide and sulfone derivatives in liver microsomes (e.g., human S9 fraction) to assess oxidative metabolism. Sulfides are prone to oxidation, reducing bioavailability .

Solubility profiling : Use HPLC to measure logP values; sulfones generally exhibit higher hydrophilicity, affecting membrane permeability .

Target engagement studies : Perform competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts. For example, sulfone derivatives of bicalutamide analogs show 10–100× higher AR binding due to enhanced hydrogen bonding .
Case study : Oxidation of the sulfide to sulfone in analog 29 increased androgen receptor (AR) antagonism potency from IC₅₀ = 1.2 µM to 0.3 µM .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Answer:
Primary techniques :

  • ¹H/¹³C NMR :
    • Sulfanyl group : Aromatic protons on the 4-fluorophenyl group appear as doublets (δ 7.3–7.6 ppm, J = 8–9 Hz). The methyl groups on the propanamide resonate as singlets (δ 1.2–1.5 ppm) .
    • Amide proton : Typically observed at δ 8.0–8.5 ppm (broad, exchangeable) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₇H₁₇FNO₂S, expect m/z = 318.0912 .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹; S–C aromatic stretch at ~690 cm⁻¹ .

Advanced: What strategies improve regioselectivity during sulfide group introduction in arylthioether propanamides?

Answer:
Regioselectivity challenges arise in polyhalogenated aryl precursors. Solutions include:

Directed ortho-metalation : Use directing groups (e.g., –OMe, –CO₂R) to position the sulfide at specific sites. For example, LiTMP-mediated lithiation of 4-bromophenyl precursors directs substitution to the para position .

Protecting group strategies : Temporarily block reactive sites with Boc or TMS groups during coupling .

Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites based on Fukui indices .
Example : Protecting the 2-methylpropanamide with a tert-butyl group increased para-selectivity from 60% to 85% in a model reaction .

Basic: What protocols ensure high-purity isolation of this compound, and how is method validation performed?

Answer:
Purification :

  • Column chromatography : Use silica gel with hexane/EtOAc (3:1) for initial separation; switch to CH₂Cl₂/MeOH (95:5) for polar impurities .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (≥98% purity) .
    Analytical validation :
  • HPLC : C18 column, 1.0 mL/min gradient (ACN/H₂O + 0.1% TFA), retention time ~12.3 min .
  • Validation parameters : Linearity (R² > 0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and inter-day precision (<2% RSD) .

Advanced: How do electronic effects of substituents on the phenyl ring modulate the compound’s stability under physiological conditions?

Answer:
Electron-withdrawing groups (e.g., –CN, –CF₃) on the phenyl ring decrease electron density at the sulfide sulfur, reducing susceptibility to oxidation.
Experimental approach :

Accelerated stability testing : Incubate derivatives in pH 7.4 buffer at 37°C. Monitor degradation via LC-MS; t₁/₂ for 4-CF₃-substituted analogs is >48 hrs vs. 12 hrs for unsubstituted analogs .

DFT calculations : Calculate HOMO-LUMO gaps to predict oxidative stability. For example, a –CF₃ group lowers the HOMO energy by 0.8 eV, delaying sulfide-to-sulfone conversion .
Implications : Introducing electron-deficient aryl groups enhances metabolic stability for in vivo applications .

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